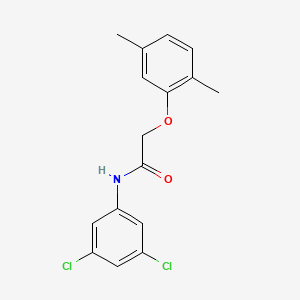
3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide is a chemical compound that has gained significant interest in the scientific research community due to its potential applications in various fields. This compound is commonly referred to as CAPA and is known for its ability to interact with biological systems, making it a valuable tool for investigating biological processes.
Wirkmechanismus
The mechanism of action of CAPA is not fully understood, but it is thought to involve the inhibition of specific biological targets. Studies have shown that CAPA can interact with enzymes such as phosphodiesterases and protein kinases, as well as receptors such as the adenosine A3 receptor.
Biochemical and Physiological Effects:
CAPA has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and to reduce inflammation in animal models. It has also been shown to have neuroprotective effects in models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using CAPA in lab experiments is its ability to interact with a range of biological targets. This makes it a valuable tool for investigating the mechanisms of various biological processes. However, one limitation is that it is not yet fully understood how CAPA interacts with these targets, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on CAPA. One area of interest is its potential as a therapeutic agent for various diseases, including cancer and Alzheimer's disease. Another area of interest is its potential as a tool for investigating the mechanisms of various biological processes. Further research is needed to fully understand the mechanisms of action of CAPA and its potential applications in scientific research.
Synthesemethoden
The synthesis of CAPA involves the reaction of 4-chlorophenyl isocyanate with 5-chloro-2-pyridinyl amine in the presence of a base. The resulting product is then treated with acryloyl chloride to form 3-(4-chlorophenyl)-N-(5-chloro-2-pyridinyl)acrylamide.
Wissenschaftliche Forschungsanwendungen
CAPA has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against a range of biological targets, including enzymes, receptors, and ion channels. This makes it a valuable tool for investigating the mechanisms of various biological processes.
Eigenschaften
IUPAC Name |
(E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O/c15-11-4-1-10(2-5-11)3-8-14(19)18-13-7-6-12(16)9-17-13/h1-9H,(H,17,18,19)/b8-3+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVDNFQYLCWEHBM-FPYGCLRLSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=NC=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(4-chlorophenyl)-N-(5-chloropyridin-2-yl)prop-2-enamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(acetyloxy)-3-chloro-5-ethoxyphenyl]methylene diacetate](/img/structure/B5797989.png)
![5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decane](/img/structure/B5797995.png)
![N-{4-[2-(2-pyridinylamino)-1,3-thiazol-4-yl]phenyl}acetamide](/img/structure/B5798000.png)

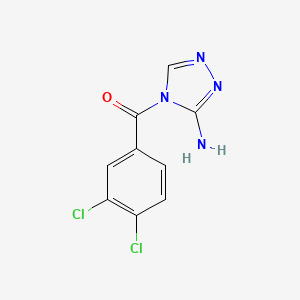
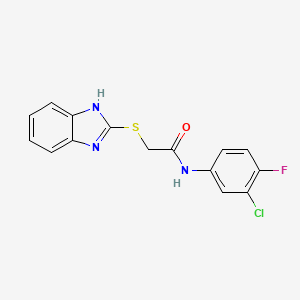
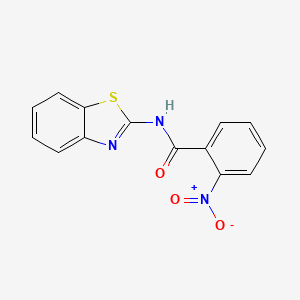
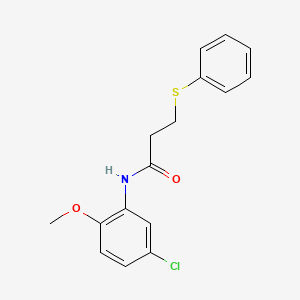
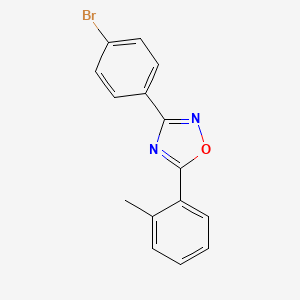
![3-[2-(benzyloxy)phenyl]-2-(2-fluorophenyl)acrylonitrile](/img/structure/B5798048.png)

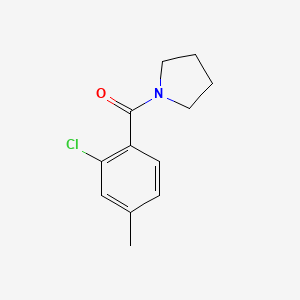
![4-[(5-methyl-3-thienyl)carbonyl]morpholine](/img/structure/B5798074.png)
